molecular formula C14H21Cl2NO B1426523 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220031-54-8

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1426523
M. Wt: 290.2 g/mol
InChI Key: QSQXHUVVOQYSJX-UHFFFAOYSA-N
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Description

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride (2-CBEPhCl) is an organic compound belonging to the class of piperidines. 2-CBEPhCl is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that can be used in various laboratory experiments and research projects. 2-CBEPhCl is used in a variety of scientific research applications, such as synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds that share structural similarities with 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, indicating its utility in developing new pharmaceutical agents. For instance, Bi et al. (2015) synthesized a non-peptide CCR5 antagonist, showcasing a methodology that could be applied to similar compounds for potential therapeutic applications against diseases like HIV (Bi, 2015).

Structural and Molecular Analysis

Studies on the crystal and molecular structure of related compounds provide insights into the conformational flexibility and the role of hydrogen bonds in molecular packing. Kuleshova and Khrustalev (2000) investigated hydroxy derivatives of hydropyridine, demonstrating the importance of structural analysis in understanding compound interactions and stability (Kuleshova & Khrustalev, 2000).

Biological Activities

The antimicrobial and biological activity of compounds structurally related to "2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride" has been a subject of research, highlighting their potential in developing new therapeutic agents. Ovonramwen et al. (2019) synthesized and screened a compound for antimicrobial activities, providing a framework for evaluating the biological efficacy of similar molecules (Ovonramwen, Owolabi, & Oviawe, 2019).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-13-5-3-4-12(10-13)11-17-9-7-14-6-1-2-8-16-14;/h3-5,10,14,16H,1-2,6-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQXHUVVOQYSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

CAS RN

1220031-54-8
Record name Piperidine, 2-[2-[(3-chlorophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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